molecular formula C11H14N2O B1281628 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one CAS No. 69132-82-7

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one

Cat. No. B1281628
CAS RN: 69132-82-7
M. Wt: 190.24 g/mol
InChI Key: JPWYHWFXQQVCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-Amino-4-methylphenyl)pyrrolidin-2-one" is a heterocyclic molecule that is part of a broader class of compounds known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolidin-2-one core substituted with an amino-methylphenyl group, which may contribute to its chemical reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyrrolidin-2-one derivatives has been reported in several studies. For instance, the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine suggests a method that could potentially be adapted for the synthesis of 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one . Additionally, the synthesis of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides provides insight into a one-pot procedure that might be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-one derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the crystal structure of related compounds, which can provide valuable information about the spatial arrangement of atoms and the potential for intermolecular interactions . Although the exact structure of "1-(3-Amino-4-methylphenyl)pyrrolidin-2-one" is not provided, similar analytical techniques could be employed to elucidate its molecular conformation.

Chemical Reactions Analysis

The reactivity of pyrrolidin-2-one derivatives can be inferred from the synthesis methods and the reported chemical reactions. For example, the formation of 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones through the reaction of methyl esters of acylpyruvic acids, 4-aminophenols, and aromatic aldehydes indicates that the pyrrolidin-2-one core can undergo condensation reactions with various reagents . Moreover, the inactivation of monoamine oxidase B by 4-(aminomethyl)-1-aryl-2-pyrrolidinones suggests that the compound of interest may also participate in biological reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-Amino-4-methylphenyl)pyrrolidin-2-one" can be predicted based on the properties of similar compounds. The solubility, melting point, and stability of the compound would be influenced by the presence of the amino and methyl groups on the phenyl ring. The intermolecular hydrogen bonding, as seen in related structures, could also affect the compound's solubility and crystalline properties . The antibacterial activity of some pyrrolidin-2-one derivatives highlights the potential for biological applications and the importance of understanding these properties .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one derivatives serve as key intermediates in the synthesis of complex molecules with potential therapeutic benefits. For instance, they have been utilized in the development of antibiotics targeting veterinary pathogens through efficient and stereoselective processes (Fleck et al., 2003). These compounds are also part of the synthesis array for monoamine uptake inhibitors, which are being investigated for their potential to modulate neurotransmitter production and interaction, offering insights into treatments for cocaine abuse (Meltzer et al., 2006).

Chemical Properties and Synthesis Techniques

The chemical reactivity and synthesis methodologies involving 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one derivatives have been extensively studied. Research demonstrates efficient "one-pot" procedures for synthesizing Nα-urethane-protected β- and γ-amino acids, highlighting the versatility of these compounds in chemical synthesis and their application in producing amino acid derivatives with high yields and purities (Cal et al., 2012). Additionally, the synthesis of novel medicinal molecules by introducing various substituents into the nucleus of pyrrolidin-2-ones indicates the compound's significance in the creation of biologically active molecules (Rubtsova et al., 2020).

Biological Activity and Pharmacological Potential

These compounds have been evaluated for their biological activities, particularly as potential anti-human immunodeficiency virus (HIV) agents. The molecular structure of these derivatives allows for the formation of infinite chains via hydrogen bonding, indicating a potential mechanism for their biological activity (Tamazyan et al., 2007). Furthermore, the synthesis of dipeptide analogues containing pyrrolin-2-ones showcases the application of these compounds in generating molecules that mimic natural amino acids, potentially offering new avenues for drug development (Hosseini et al., 2006).

properties

IUPAC Name

1-(3-amino-4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWYHWFXQQVCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511042
Record name 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one

CAS RN

69132-82-7
Record name 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.